N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-2-thiophenecarboxamide
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Overview
Description
N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-2-thiophenecarboxamide is a useful research compound. Its molecular formula is C18H19N3O4S and its molecular weight is 373.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 373.10962727 g/mol and the complexity rating of the compound is 470. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Activities
Compounds containing oxadiazole and thiophene moieties have been extensively studied for their anticancer properties. For example, a series of substituted benzamides, which share some structural similarities with the compound of interest, demonstrated moderate to excellent anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancers (Ravinaik et al., 2021). This suggests potential for the compound to be explored in the context of anticancer research, given its structural features.
Antimicrobial and Antioxidant Properties
Related research has also highlighted the antimicrobial and antioxidant properties of compounds featuring oxadiazole and thiophene groups. For instance, derivatives of 4,5-dihydro-1,3,4-oxadiazole-2-thiones exhibited good antibacterial and potent antioxidant activities, suggesting a potential for similar compounds to be utilized in the development of new antimicrobial and antioxidant agents (Karanth et al., 2019).
Molecular Structure and Crystallography
The molecular structure and crystallographic analysis of compounds containing 1,3,4-oxadiazole and thiophene rings have been subjects of interest, indicating the importance of these studies in understanding the properties and potential applications of these compounds. A study on the crystal structure of a similar compound provided insights into its molecular arrangement and stability, which is crucial for designing compounds with desired physical and chemical properties (Prabhuswamy et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-ethylthiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4S/c1-4-21(18(22)15-6-5-9-26-15)11-16-19-17(20-25-16)12-7-8-13(23-2)14(10-12)24-3/h5-10H,4,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WETLBIWGFGHRCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=NC(=NO1)C2=CC(=C(C=C2)OC)OC)C(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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